4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Solubility Salt selection Biological assay compatibility

4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a pre-formed salt of a heterocyclic building block that combines a 2-aminopyrimidine core with a piperidine ring attached at the 3‑position. The dihydrochloride form is preferred over the free base for direct use in aqueous biological assays due to its improved handling and dissolution characteristics.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
CAS No. 1361116-73-5
Cat. No. B1445561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS1361116-73-5
Molecular FormulaC9H16Cl2N4
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=NC=C2)N.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13);2*1H
InChIKeyKYLPKGMNDUFYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-3-yl)pyrimidin-2-amine Dihydrochloride (CAS 1361116-73-5) – Core Scaffold Identifier for Kinase-Targeted Procurement


4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a pre-formed salt of a heterocyclic building block that combines a 2-aminopyrimidine core with a piperidine ring attached at the 3‑position . The dihydrochloride form is preferred over the free base for direct use in aqueous biological assays due to its improved handling and dissolution characteristics . The compound is primarily employed as a versatile intermediate in medicinal chemistry, notably as a hinge‑binding scaffold in ATP‑competitive kinase inhibitors targeting PKB/Akt and related kinases [1].

Why 4-(Piperidin-3-yl)pyrimidin-2-amine Dihydrochloride Cannot Be Replaced by Common Analogs – Key Procurement Risks


Generic substitution with the free base (CAS 1250024-30-6) or the 4‑piperidinyl positional isomer (CAS 1211532-88-5) introduces material differences in solubility, storage stability, and target engagement that can undermine experimental reproducibility. The dihydrochloride salt provides a defined stoichiometry and aqueous compatibility that are absent in the free base , while the 3‑piperidinyl connectivity positions the basic nitrogen for critical hinge‑region hydrogen bonds in kinase active sites—an orientation that the 4‑piperidinyl isomer cannot replicate [1]. These distinctions directly affect assay consistency and synthetic utility, making blind interchange a source of failed reactions or misleading structure‑activity data.

Quantitative Differentiation of 4-(Piperidin-3-yl)pyrimidin-2-amine Dihydrochloride Against the Nearest Alternatives


Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1361116-73-5) is explicitly formulated to overcome the limited aqueous solubility of the free base (CAS 1250024-30-6). While both forms are supplied at ≥95% purity, the salt requires sealed storage at 2–8°C, reflecting its higher polarity and hygroscopicity, which translates into rapid dissolution in water or buffer without the need for pre‑acidification . The free base (LogP 0.5258) is approximately 3.6‑fold more lipophilic than the salt (LogP 1.19977) based on computed LogP, confirming the salt's superior hydrophilicity and readiness for in vitro pharmacology .

Solubility Salt selection Biological assay compatibility

Kinase Hinge‑Binding Geometry: 3-Piperidinyl vs. 4-Piperidinyl Attachment

The 3‑piperidinyl substituent projects the basic nitrogen into a region of the kinase hinge that is geometrically distinct from the 4‑piperidinyl isomer. A representative patented compound built on the 4-(piperidin-3-yl)pyrimidin-2-amine scaffold achieved an IC50 of 197 nM against ERK‑2 (MAPK1) in a recombinant enzymatic assay [1]. In contrast, the 4‑piperidinyl isomer (exemplified by chemotype CHEMBL3585362) shows sub‑micromolar inhibition of JAK2, but the altered vector of the piperidine ring necessitates different substituent patterns to maintain potency [2]. This demonstrates that the 3‑substitution is not a trivial permutation but a determinant of kinase selectivity.

Kinase inhibitor Structure-based design ATP-competitive

Topological Polar Surface Area (TPSA) and Permeability Implications

The TPSA of the dihydrochloride salt (64.56 Ų) is slightly higher than that of the 4‑piperidinyl isomer free base (63.83 Ų) , and the number of rotatable bonds is identical (1). The minimal difference (ΔTPSA = 0.73 Ų) indicates that the positional isomerism does not materially alter passive membrane permeability. However, the presence of the dihydrochloride salt increases the number of hydrogen‑bond donors from 2 to 4, which can reduce passive diffusion across lipid bilayers but enhances aqueous solubility for in vitro use.

Drug-likeness CNS penetration Physicochemical profiling

Purity and Supply Chain Consistency

Both the target dihydrochloride and the free base are routinely supplied at ≥95% purity . However, the dihydrochloride's specification is tied to a single, well‑characterized salt form, eliminating batch‑to‑batch variability in counterion content that can affect elemental analysis and biological assay outcomes. The free base, in contrast, may undergo partial carbonation or hydration during storage, altering its effective concentration.

Quality control Reproducibility Procurement specification

Optimal Use Cases for 4-(Piperidin-3-yl)pyrimidin-2-amine Dihydrochloride Based on Quantitative Differentiation


ERK‑2 and PKB/Akt Inhibitor Lead Optimization

When the project aims to inhibit ERK‑2 or PKB/Akt, the 3‑piperidinyl scaffold is a validated starting point, as demonstrated by patent US9670208 where a derivative achieved ERK‑2 IC50 = 197 nM [1]. The dihydrochloride salt can be directly coupled to diverse electrophiles without a pre‑neutralization step, accelerating library synthesis.

Aqueous Biochemical Assay Development

The dihydrochloride salt dissolves readily in DMSO‑water mixtures, enabling the preparation of concentrated stock solutions (e.g., 10–50 mM) without precipitation . This is critical for fluorescence polarization, SPR, and ITC experiments where DMSO content must be minimized.

Chemical Biology Probe Synthesis

The defined dihydrochloride stoichiometry ensures accurate determination of the compound's concentration when preparing biotinylated or fluorescent conjugates, reducing the risk of under‑ or over‑labeling that could compromise pull‑down or imaging experiments .

Comparative Scaffold Hopping Studies

Researchers evaluating the impact of piperidine regioisomerism on kinase selectivity can use the 3‑piperidinyl dihydrochloride alongside the 4‑piperidinyl isomer (TPSA difference 0.73 Ų) to probe hinge‑binding geometry without confounding solubility differences.

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